molecular formula C19H20N4O2S2 B255110 7-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

7-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B255110
M. Wt: 400.5 g/mol
InChI Key: CLZUNKWEZPFZNZ-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs. We will also explore the scientific research applications of this compound and list future directions for further research.

Mechanism of Action

The mechanism of action of 7-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, it has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and ultimately cell death.
Biochemical and Physiological Effects
7-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth of cancer cells and induce cell cycle arrest. In addition, the compound has been found to have anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and death. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for further research on 7-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one. One direction is to further explore its potential applications in the development of new drugs for the treatment of cancer, fungal and bacterial infections, and inflammatory diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it induces cell death in cancer cells. Finally, further research is needed to determine the optimal dosage and administration of the compound to minimize toxicity to normal cells.

Synthesis Methods

The synthesis of 7-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through a multistep process. The first step involves the condensation of 2-aminopyridine with ethyl acetoacetate to form 2-ethyl-4,6-diaminopyrimidine. This compound is then reacted with 1,3-dichloroacetone to form 2-ethyl-4,6-diamino-5-chloromethylpyrimidine. The next step involves the reaction of this compound with thiourea to form 2-ethyl-4,6-diamino-5-chloromethylpyrimidin-5-thiol. This compound is then reacted with 3-methyl-4-oxo-2-thioxo-1,3-thiazolidine to form 2-ethyl-4,6-diamino-5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]pyrimidine-5-thiol. Finally, this compound is reacted with piperidine and methyl iodide to form 7-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

Scientific Research Applications

7-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one has been found to have various scientific research applications. One of the most promising applications of this compound is in the development of new drugs. The compound has been found to have potent antitumor activity, making it a potential candidate for the development of anticancer drugs. It has also been found to have antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.

properties

Product Name

7-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C19H20N4O2S2

Molecular Weight

400.5 g/mol

IUPAC Name

(5Z)-3-methyl-5-[(7-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N4O2S2/c1-12-6-7-15-20-16(22-8-4-3-5-9-22)13(17(24)23(15)11-12)10-14-18(25)21(2)19(26)27-14/h6-7,10-11H,3-5,8-9H2,1-2H3/b14-10-

InChI Key

CLZUNKWEZPFZNZ-UVTDQMKNSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCCCC4)C=C1

SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCCCC4)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCCCC4)C=C1

Origin of Product

United States

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